molecular formula C18H14N4O4S B2490879 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide CAS No. 1448069-30-4

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide

Cat. No. B2490879
CAS RN: 1448069-30-4
M. Wt: 382.39
InChI Key: QQFHGUGONJDHSS-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide is a compound that incorporates both benzo[c][1,2,5]thiadiazol and benzo[d][1,3]dioxole moieties. These structural features are known to impart significant biological activities, making the compound a valuable entity for scientific research.

Synthesis Analysis

The synthesis of related thiadiazole and azetidine compounds often involves microwave-assisted or conventional methods, utilizing precursor molecules that undergo cyclization and substitution reactions. For instance, Tiwari et al. (2017) reported the microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffolds, highlighting the efficiency of such methods in producing compounds with potential anticancer activities (Tiwari et al., 2017).

Molecular Structure Analysis

The structural confirmation of synthesized compounds often employs techniques like IR, NMR, and mass spectral studies. These methods help in elucidating the molecular framework and verifying the successful incorporation of desired functional groups into the compound's structure.

Chemical Reactions and Properties

Compounds containing thiadiazole and azetidine units participate in a variety of chemical reactions. For instance, reactions with hydrazonoyl halides can lead to the synthesis of new thiadiazoles with anticancer activity, as reported by Abdelall et al. (2010) (Abdelall et al., 2010). These reactions are crucial for functionalizing the compound and enhancing its biological efficacy.

Scientific Research Applications

Anticancer Activity

Several studies have synthesized and evaluated compounds with structures related to thiadiazoles, selenadiazoles, and triazolopyrimidines for their anticancer activity. For instance, Abdelall et al. (2010) described the synthesis of 2,3-dihydro-1,3,4-thiadiazoles, 2,3-dihydro-1,3,4-selenadiazoles, and triazolino[4,3-a]pyrimidines containing benzoxazole or benzothiazole moieties, showing anticancer activities against specific cancer tumors (Abdelall, Mohamed, & Abdelhamid, 2010). Similarly, Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising in vitro anticancer activity against a panel of human cancer cell lines (Tiwari et al., 2017).

Synthesis Methods

The synthesis of these compounds involves microwave-assisted techniques and reactions with hydrazonoyl halides, showcasing the efficiency of modern synthetic methods in generating potential therapeutic agents. Park et al. (2009) developed a method for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives using a cyclization reaction, demonstrating the utility of these methods in drug discovery (Park et al., 2009).

properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c23-17(19-12-2-1-3-13-16(12)21-27-20-13)11-7-22(8-11)18(24)10-4-5-14-15(6-10)26-9-25-14/h1-6,11H,7-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFHGUGONJDHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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